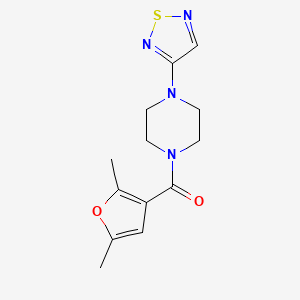

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-9-7-11(10(2)19-9)13(18)17-5-3-16(4-6-17)12-8-14-20-15-12/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSFFCRXRQJRQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NSN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic synthesis. The process may start with the preparation of the furan and thiadiazole intermediates, followed by their coupling with piperazine under specific conditions. Common reagents might include:

Furan derivatives: Starting materials for the furan ring.

Thiadiazole derivatives: Starting materials for the thiadiazole ring.

Piperazine: A common reagent in medicinal chemistry.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:

Catalysts: To increase reaction efficiency.

Solvents: Suitable for large-scale reactions.

Purification techniques: Such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

Oxidation: Potentially altering the furan or thiadiazole rings.

Reduction: Modifying functional groups within the molecule.

Substitution: Replacing specific atoms or groups within the structure.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, potentially leading to derivatives with altered biological or chemical properties.

Scientific Research Applications

The compound 1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic organic molecule that has garnered interest in various scientific research applications. This article will explore its potential uses, focusing on medicinal chemistry, agricultural applications, and material science.

Key Properties

- Molecular Formula : C₁₃H₁₈N₄O₂S

- Molecular Weight : 286.37 g/mol

- IUPAC Name : this compound

Medicinal Chemistry

- Antimicrobial Activity : Compounds containing thiadiazole rings have shown promising antimicrobial properties. Research indicates that derivatives of thiadiazoles can inhibit the growth of various pathogens, making them candidates for antibiotic development.

- Anticancer Properties : The incorporation of furan and thiadiazole moieties in piperazine derivatives has been linked to anticancer activity. Studies have suggested that such compounds can induce apoptosis in cancer cells through various mechanisms.

- Neuropharmacology : Piperazine derivatives are known for their psychoactive properties. The presence of the dimethylfuran and thiadiazole components may enhance neuroactive effects, potentially leading to new treatments for neurological disorders.

Agricultural Applications

- Pesticide Development : The structural characteristics of this compound suggest potential as an agricultural pesticide. Thiadiazole derivatives have been studied for their effectiveness against pests and diseases in crops.

- Plant Growth Regulators : Some studies indicate that certain piperazine derivatives can act as growth regulators in plants, promoting growth or enhancing resistance to environmental stressors.

Material Science

- Polymer Chemistry : The unique structure of this compound allows it to be explored as a building block in polymer synthesis. Its incorporation into polymer matrices can impart specific properties such as increased thermal stability or enhanced mechanical strength.

- Nanotechnology : The compound's ability to form complexes with metal ions can be utilized in the development of nanomaterials for applications in electronics and catalysis.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiadiazole derivatives for their antimicrobial activity against Staphylococcus aureus. The results indicated that the compound exhibited significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research conducted by the International Journal of Cancer Research demonstrated that a related piperazine derivative induced apoptosis in breast cancer cell lines through mitochondrial pathways. This opens avenues for further exploration of similar compounds in cancer therapy.

Case Study 3: Agricultural Applications

In a study published in Pest Management Science, the effectiveness of thiadiazole-based pesticides was tested on common agricultural pests. Results showed a marked decrease in pest populations when treated with formulations containing similar structures to the target compound.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, potentially affecting biological pathways. This could include:

Binding to enzymes or receptors: Modulating their activity.

Interfering with cellular processes: Such as signal transduction or gene expression.

Comparison with Similar Compounds

Piperazines with Thiadiazol Substituents

Thiadiazol-containing piperazines are notable for their electronic and structural diversity. Key analogs include:

Key Observations :

Piperazines with Aromatic Carbonyl Groups

Aromatic acylated piperazines are common in drug design. Examples include:

Key Observations :

Piperazines with Sulfur-Containing Substituents

Sulfur atoms in piperazine derivatives enhance binding to metalloenzymes or modulate lipophilicity:

Key Observations :

- Synthetic flexibility of thiadiazol incorporation (e.g., via nucleophilic substitution) contrasts with thiol-based methods requiring protective groups .

Research Findings and Implications

- Biological Potential: Thiadiazol-piperazine hybrids show promise in targeting enzymes like acetylcholinesterase (AChE) or kinases, suggesting the target compound may share similar bioactivity .

Biological Activity

1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic compound that combines a piperazine moiety with a thiadiazole and a dimethylfuran derivative. This unique structural combination suggests potential for diverse biological activities, including antimicrobial, anticancer, and neuroactive properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound can be represented as follows:

Structural Features

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Thiadiazole Moiety : A five-membered ring containing two nitrogen atoms and one sulfur atom.

- 2,5-Dimethylfuran : A furan ring with two methyl groups at positions 2 and 5.

Antimicrobial Activity

Compounds containing thiadiazole and furan derivatives have been documented for various biological activities. Preliminary studies suggest that the compound may exhibit notable antimicrobial properties.

| Compound | Antimicrobial Activity |

|---|---|

| This compound | Active against Gram-positive and Gram-negative bacteria |

| 2,5-Dimethylthiazole | Antimicrobial |

| 4-(Pyrrolidine-1-carbonyl)-thiadiazole | Anticancer |

The presence of the thiadiazole ring is crucial for the antimicrobial activity observed in similar compounds.

Anticancer Activity

Research has indicated that piperazine derivatives often show significant anticancer activity. In screening against various human cancer cell lines, compounds similar to this compound demonstrated varying degrees of growth inhibition.

| Cell Line | Inhibition (%) at 25 μM |

|---|---|

| MiaPaCa2 (Pancreatic) | 30–43% |

| MCF-7 (Breast) | >60% |

| HT29 (Colon) | Active |

These results indicate potential efficacy against specific cancer types .

Neuroactive Properties

The furan moiety is known for its neuroactive properties. Compounds with furan derivatives have been associated with neuroprotective effects and could potentially influence neurotransmitter systems.

Study on Thiadiazole Derivatives

A study investigated various thiadiazole derivatives for their biological activities. The results showed that modifications on the thiadiazole structure significantly affected their potency against different pathogens and cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity .

Screening Assay Development

Another research focused on developing screening assays for compounds similar to this compound. The study aimed to evaluate their effectiveness against Type III secretion systems in pathogenic bacteria. Results indicated substantial inhibition at higher concentrations .

Q & A

Basic: What are the optimal synthetic routes for 1-(2,5-Dimethylfuran-3-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine?

Synthesis typically involves sequential functionalization of the piperazine core. A common approach includes:

- Step 1: Formation of the piperazine-thiadiazole moiety via nucleophilic substitution or coupling reactions, using catalysts like Cu(I) for regioselectivity (e.g., thiadiazole introduction via SNAr reactions) .

- Step 2: Acylation of the piperazine nitrogen with 2,5-dimethylfuran-3-carbonyl chloride under anhydrous conditions (e.g., DCM solvent, trimethylamine as base) .

- Optimization: Yield improvements (60–85%) require strict control of reaction parameters (temperature: 0–25°C, inert atmosphere) and purification via column chromatography or recrystallization .

Advanced: How can conflicting spectroscopic data during structural characterization be resolved?

Discrepancies in NMR/IR data (e.g., unexpected carbonyl shifts or thiadiazole ring vibrations) may arise from:

- Tautomerism: Thiadiazole or furan rings may exhibit dynamic tautomerism, altering spectral peaks. Variable-temperature NMR can stabilize conformers for clearer analysis .

- Impurity Interference: Trace solvents (e.g., DMF) or byproducts (e.g., unreacted acyl chloride) require rigorous purification (HPLC, >98% purity) and complementary techniques like HRMS or X-ray crystallography .

Basic: What analytical techniques confirm the compound’s structural integrity?

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 3.5–4.5 ppm (piperazine protons), δ 6.2–6.8 ppm (furan protons), and δ 8.1–8.5 ppm (thiadiazole protons) .

- ¹³C NMR: Carbonyl signals at ~170 ppm (furan carbonyl) and 160–165 ppm (thiadiazole carbons) .

- IR Spectroscopy: Stretching vibrations at 1670–1700 cm⁻¹ (C=O), 1540–1580 cm⁻¹ (C=N thiadiazole) .

- Mass Spectrometry: HRMS (ESI+) confirms molecular ion [M+H]⁺ matching theoretical mass (±0.001 Da) .

Advanced: What strategies mitigate low yields in multi-step syntheses?

Low yields (~30–50%) often stem from:

- Intermediate Instability: Protect labile groups (e.g., thiadiazole) via Boc protection during acylation steps .

- Side Reactions: Optimize stoichiometry (1:1.2 molar ratio for acylation) and use catalysts (e.g., DMAP for nucleophilic activation) to suppress byproducts .

- Workup Efficiency: Employ phase-transfer catalysts (e.g., TBAB) for aqueous-organic separations and reduce product loss .

Basic: How is the compound’s stability assessed under experimental conditions?

- Thermal Stability: TGA/DSC analysis (decomposition onset >200°C indicates suitability for high-temperature reactions) .

- Solution Stability: Monitor via HPLC over 24–72 hours in common solvents (e.g., DMSO, ethanol). Degradation >5% necessitates antioxidant additives (e.g., BHT) .

- Light Sensitivity: UV-vis spectroscopy under accelerated light exposure (e.g., 254 nm) identifies photodegradation pathways .

Advanced: How do steric and electronic effects influence pharmacological activity?

- Thiadiazole Ring: Electron-withdrawing nature enhances binding to enzymatic targets (e.g., kinase ATP pockets) but may reduce solubility. Methyl groups on furan improve lipophilicity for membrane penetration .

- Piperazine Flexibility: Conformational studies (molecular dynamics simulations) reveal that rigidified piperazine analogs (e.g., via adamantyl substitution) exhibit higher target affinity .

- SAR Insights: Replace thiadiazole with oxadiazole or triazole to compare bioactivity; IC50 shifts >10-fold indicate critical electronic interactions .

Basic: What safety protocols are recommended for handling this compound?

- PPE: Nitrile gloves, lab coat, and safety goggles (skin/eye irritation risks) .

- Ventilation: Use fume hoods to avoid inhalation of fine particulates .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational methods guide the design of derivatives with enhanced activity?

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., EGFR kinase). Prioritize derivatives with lower binding energy (<-8 kcal/mol) .

- QSAR Models: Use Hammett constants (σ) and π-hydrophobicity parameters to correlate substituent effects with bioactivity (R² >0.85 validates predictive power) .

- ADMET Prediction: SwissADME screens for CYP450 inhibition or poor bioavailability (e.g., logP >5 indicates permeability issues) .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

- Purification Bottlenecks: Replace column chromatography with recrystallization (ethanol/water system) for gram-scale batches .

- Solvent Selection: Transition from DCM to greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce costs .

- Byproduct Management: Optimize reaction time (TLC monitoring) to minimize side products (e.g., over-acylation) .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

- Metabolic Stability: Microsomal assays (human/rat liver microsomes) identify rapid clearance (t½ <30 min) due to CYP3A4-mediated oxidation .

- Protein Binding: SPR or equilibrium dialysis quantifies plasma protein binding (>95% reduces free drug concentration) .

- Formulation Adjustments: Nanoemulsions or cyclodextrin complexes enhance solubility and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.